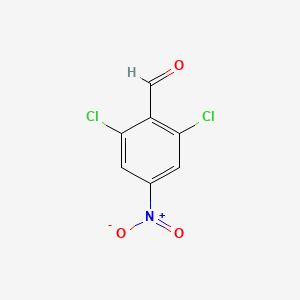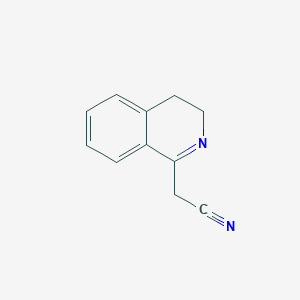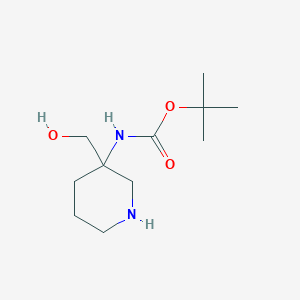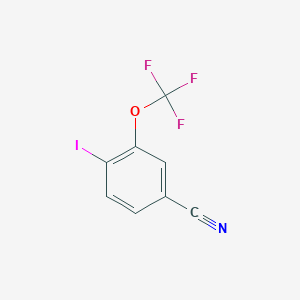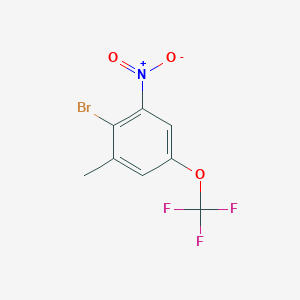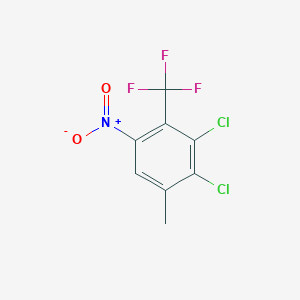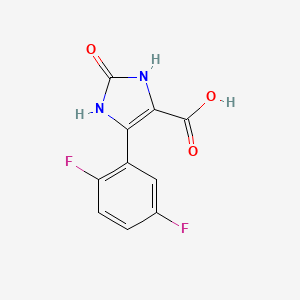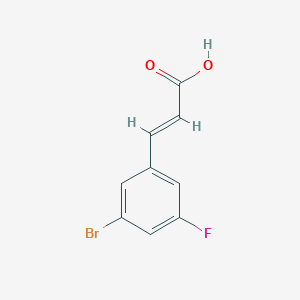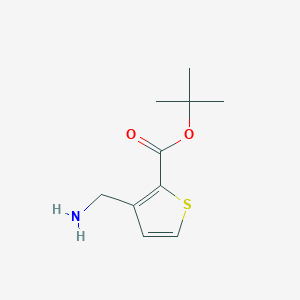
2-溴-3-乙烯基吡啶
描述
2-Bromo-3-vinylpyridine is a compound that falls within the broader class of bromopyridines and vinylpyridines. These compounds are characterized by the presence of a bromine atom and a vinyl group attached to a pyridine ring, a heterocyclic aromatic compound. The specific placement of the bromine and vinyl substituents on the pyridine ring can significantly influence the chemical reactivity and physical properties of these molecules.
Synthesis Analysis
The synthesis of vinyl-substituted polypyridyl ligands, which include compounds similar to 2-bromo-3-vinylpyridine, can be achieved through Suzuki-Miyaura cross-coupling reactions. This method involves the reaction of bromopolypyridines with potassium vinyltrifluoroborate to yield various vinyl-substituted polypyridines in moderate to good yields . Additionally, the synthesis of 2-bromo-6-isocyanopyridine, a related compound, has been reported to be optimal in terms of stability and synthetic efficiency, which suggests that the bromo and vinyl substituents on the pyridine ring can be manipulated to create a variety of compounds with potential utility in multicomponent chemistry .
Molecular Structure Analysis
The molecular structure and vibrational spectra of bromopyridine derivatives have been studied using density functional methods. For instance, 2-Amino-3-bromo-5-nitropyridine has been investigated to determine its molecular equilibrium geometry, vibrational frequencies, and electronic characteristics . Similarly, studies on 3-amino-2-bromopyridine and 4-amino-2-bromopyridine have provided insights into their molecular structures and vibrational spectra . These studies are crucial for understanding the electronic and structural properties of bromopyridine derivatives, which can be extrapolated to compounds like 2-bromo-3-vinylpyridine.
Chemical Reactions Analysis
The reactivity of vinylpyridines with bromine has been explored, revealing that the addition of bromine to vinyl derivatives of pyridine compounds can vary depending on the structure and position of the vinyl group . The bromination of the double bond in the vinyl group and subsequent reactions can lead to a variety of brominated products. Furthermore, the interaction of 4-vinylpyridine with molecular bromine has been shown to result in oligomers with an ionene structure, indicating that bromination can also lead to polymerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives can be inferred from studies on similar compounds. For example, the spectral and magnetic properties of bromo transition metal complexes of aminopyridines have been investigated, which can provide insights into the coloring properties of these compounds when used in materials like poly(vinyl chloride) . Additionally, the thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, have been studied for compounds like 2-Amino-3-bromo-5-nitropyridine, which can be relevant for understanding the stability and reactivity of 2-bromo-3-vinylpyridine .
科学研究应用
有机合成中的催化偶联
2-溴-3-乙烯基吡啶已用于有机合成,特别是在催化偶联反应中。例如,Komanduri、Grant 和 Krische (2008) 在 N-芳基磺酰亚胺的存在下探索了 2-乙烯基偶氮的氢化,采用阳离子铑催化剂。此过程导致区域选择性还原偶联,生成亚胺加成的支化产物,展示了 2-乙烯基吡啶衍生物在金属催化的还原 C-C 偶联中的效用 (Komanduri, Grant, & Krische, 2008)。
抗菌表面涂层
Tiller、Liao、Lewis 和 Klibanov (2001) 研究了源自 2-乙烯基吡啶的聚(4-乙烯基-N-烷基吡啶鎓溴)涂层表面的抗菌性能。这些表面在接触时对杀死空气中的细菌表现出显著的功效,表明在制造抗菌涂层方面具有潜在应用 (Tiller et al., 2001)。
聚合和材料科学
Yan、Xu 和 Lu (2018) 展示了 2-乙烯基吡啶在聚合中的用途,使用镥基催化剂在 2-乙烯基吡啶的聚合中实现了优异的规整选择性。此过程允许制造均聚物和立体多嵌段共聚物,展示了在材料科学中的多样化应用 (Yan, Xu, & Lu, 2018)。
导电性研究
Bekturganova、Dzhumadilov 和 Bekturov (1996) 对有机溶剂中聚(乙烯基吡啶)与碱金属盐的配合物进行的研究突出了 2-乙烯基吡啶在研究导电性方面的潜力。他们的发现有助于理解此类聚合物中的离子偶极结合机制 (Bekturganova, Dzhumadilov, & Bekturov, 1996)。
非均相催化
Boroujeni 和 Ghasemi (2013) 开发了一种具有路易斯和布朗斯台德酸位点的聚(4-乙烯基吡啶)负载离子液体,展示了其在有机合成中作为高效催化剂的应用。这说明了 2-乙烯基吡啶衍生物在催化过程中的作用 (Boroujeni & Ghasemi, 2013)。
安全和危害
未来方向
Polyvinylpyridine, a polymer that can be synthesized from vinylpyridine, has been extensively applied in electrode organization for electrochemical applications . This suggests potential future directions for the use of 2-Bromo-3-vinylpyridine in similar applications.
Relevant Papers The papers retrieved discuss various aspects of 2-Bromo-3-vinylpyridine and related compounds. For instance, one paper discusses the use of polyvinylpyridine in electrode organization for electrochemical applications . Another paper discusses the synthesis of 2-Bromo-3-vinylpyridine .
作用机制
Target of Action
2-Bromo-3-vinylpyridine is a chemical compound used in organic synthesis It is known to be used in suzuki–miyaura coupling reactions , which suggests that its targets could be organoboron reagents or palladium (II) complexes .
Mode of Action
In the context of suzuki–miyaura coupling reactions, it may participate in the transmetalation step, where it interacts with organoboron reagents and palladium (ii) complexes . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, it is involved in the formation of carbon-carbon bonds , which is a crucial process in organic synthesis.
Result of Action
The primary result of 2-Bromo-3-vinylpyridine’s action in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of 2-Bromo-3-vinylpyridine can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of the Suzuki–Miyaura coupling reactions . Additionally, the presence of other reagents and catalysts in the reaction mixture can also impact the compound’s action.
生化分析
Biochemical Properties
2-Bromo-3-vinylpyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as an electrophile . The compound’s bromine atom is highly reactive, making it a valuable intermediate in the synthesis of more complex molecules. In biochemical contexts, 2-Bromo-3-vinylpyridine can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . These interactions often involve the formation of covalent bonds, leading to enzyme inhibition or activation depending on the specific biochemical pathway.
Cellular Effects
2-Bromo-3-vinylpyridine has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to modulate the activity of certain kinases, which are critical regulators of cell signaling pathways. This modulation can lead to changes in gene expression, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, 2-Bromo-3-vinylpyridine can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-3-vinylpyridine involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation . The compound’s bromine atom is highly electrophilic, allowing it to react with nucleophilic sites on enzymes and proteins. This interaction can result in the formation of stable adducts, which can either inhibit or activate the target enzyme. For example, 2-Bromo-3-vinylpyridine can inhibit cytochrome P450 enzymes by forming covalent bonds with the enzyme’s active site, thereby preventing substrate binding and catalysis . Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-vinylpyridine can change over time due to its stability and degradation properties . The compound is relatively stable at room temperature, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that 2-Bromo-3-vinylpyridine can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Bromo-3-vinylpyridine in animal models vary with different dosages . At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 2-Bromo-3-vinylpyridine can induce toxic effects, including liver and kidney damage . These adverse effects are often associated with the compound’s ability to form covalent bonds with critical biomolecules, leading to cellular dysfunction and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
2-Bromo-3-vinylpyridine is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound can undergo metabolic transformations, including oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways are essential for the compound’s detoxification and elimination, as well as for its biological activity . The interactions with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, 2-Bromo-3-vinylpyridine is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . For example, 2-Bromo-3-vinylpyridine can bind to albumin in the bloodstream, allowing it to be transported to different tissues . The compound’s distribution is also influenced by its lipophilicity, which affects its ability to cross lipid membranes and accumulate in certain tissues .
Subcellular Localization
The subcellular localization of 2-Bromo-3-vinylpyridine is critical for its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 2-Bromo-3-vinylpyridine can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is essential for the compound’s ability to modulate enzyme activity and influence metabolic pathways . Additionally, the compound can be sequestered in other organelles, such as mitochondria, where it can affect cellular respiration and energy production .
属性
IUPAC Name |
2-bromo-3-ethenylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJSMUIAQFEMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697204 | |
| Record name | 2-Bromo-3-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932042-98-3 | |
| Record name | 2-Bromo-3-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3031932.png)
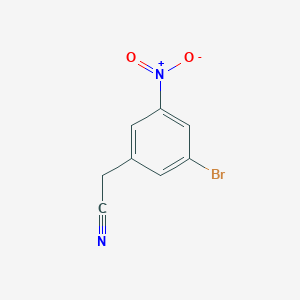

![Methyl benzo[d]thiazole-2-carboxylate](/img/structure/B3031936.png)
